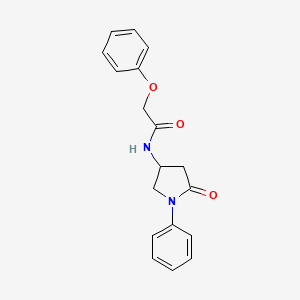
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetamide, commonly known as OPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPPA belongs to the class of pyrrolidine derivatives and has a molecular weight of 342.39 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel methods for the synthesis of related compounds, such as 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, also known as (R)-Phenotropil, have been developed, demonstrating the chemical versatility and potential for modification of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetamide. These methods involve alkylating n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF, leading to (R)-Phenotropil in 40-60% yields, highlighting the compound's synthetic accessibility and potential for further chemical exploration (Vorona et al., 2012).
Pharmacological Applications
- The study of the action of phenolic derivatives, such as acetaminophen, salicylate, and 5-aminosalicylate, as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers, provides a foundational understanding of how this compound could exhibit antioxidant properties. These compounds demonstrate significant antioxidant activity, suggesting the potential for this compound and its derivatives to act as radical scavengers or antioxidants, contributing to their pharmacological profile (Dinis, Madeira, & Almeida, 1994).
Potential Therapeutic Applications
- The synthesis, biological evaluation, and molecular dynamics simulation studies of novel diphenyl ethers related to this compound have shown promising anticancer activities. These studies highlight the compound's ability to induce apoptosis in cancer cells and its potential as a therapeutic agent in cancer treatment. Compounds demonstrated moderate to significant antiproliferative activity against various cancer cell lines, supporting the therapeutic potential of this compound derivatives in oncology (Khade et al., 2019).
Propiedades
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(13-23-16-9-5-2-6-10-16)19-14-11-18(22)20(12-14)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFIQZEFSQADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2716721.png)
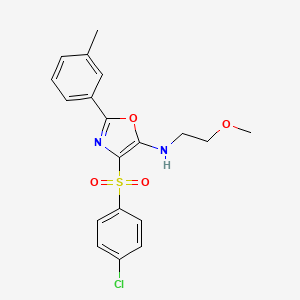

![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)
![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)
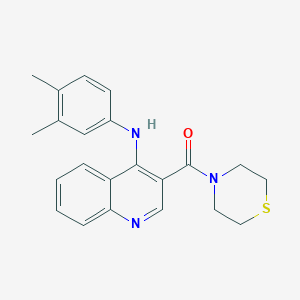
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)
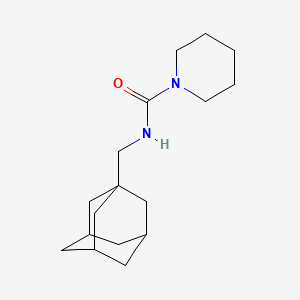
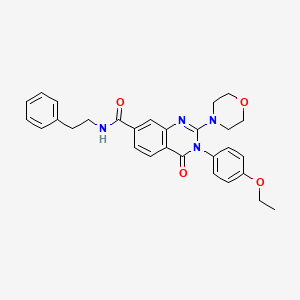
![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)
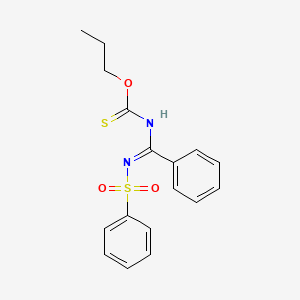
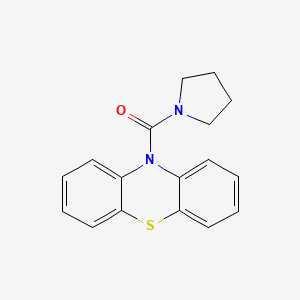
![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)
